

A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms

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Compound of Interest		
Compound Name:	ANT431	
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The rise of antibiotic resistance necessitates the development of novel β -lactamase inhibitors to preserve the efficacy of our antibiotic arsenal. This guide provides a detailed comparison of two such inhibitors: **ANT431**, a preclinical metallo- β -lactamase (MBL) inhibitor, and relebactam, a clinically approved inhibitor of serine- β -lactamases. This comparison focuses on their respective efficacy, mechanisms of action, and the experimental data supporting their development.

At a Glance: ANT431 vs. Relebactam



Feature	ANT431	Relebactam
Target Enzymes	Ambler Class B Metallo-β- Lactamases (MBLs) such as NDM, VIM, and IMP.[1]	Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine-β-lactamases.
Partner Antibiotic	Meropenem (in preclinical studies).[1]	Imipenem/cilastatin.
Development Stage	Preclinical.[1]	Clinically approved and marketed (as part of Recarbrio®).
Spectrum of Activity	Potentiates activity against MBL-producing carbapenem- resistant Enterobacterales (CRE).[1]	Restores activity against many imipenem-resistant Enterobacterales and Pseudomonas aeruginosa producing Class A and C β-lactamases.[2]

Efficacy Data

ANT431: Preclinical Efficacy

ANT431 has demonstrated promising preclinical efficacy in restoring the activity of meropenem against MBL-producing bacteria.

Table 1: In Vitro Inhibition of Metallo-β-Lactamases by **ANT431**[1]

Enzyme	Inhibition Constant (Ki)
NDM-1	290 nM
VIM-2	195 nM
VIM-1	14.6 μΜ
IMP-1	4.15 μM



Table 2: Potentiation of Meropenem (MEM) Activity by **ANT431** against MBL-producing Enterobacterales[1]

Bacterial Species (MBL type)	MEM MIC (μg/mL)	MEM + ANT431 (30 μg/mL) MIC (μg/mL)	Fold-change in MIC
E. coli (NDM-1)	>128	1	>128
K. pneumoniae (VIM- 2)	64	1	64

In a murine thigh infection model using an NDM-1-producing E. coli strain, the combination of meropenem and **ANT431** resulted in a significant reduction in bacterial burden compared to meropenem alone[1].

Relebactam: Clinical and In Vitro Efficacy

Relebactam, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation and is approved for treating several complex infections.

Table 3: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa[3]

Organism	lmipenem MIC50/90 (μg/mL)	lmipenem- Relebactam MIC50/90 (µg/mL)	Susceptibility Rate (%)
P. aeruginosa (n=1,445)	2/16	0.5/1	97.3

Table 4: Clinical Efficacy of Imipenem/Cilastatin/Relebactam in Pivotal Phase 3 Trials

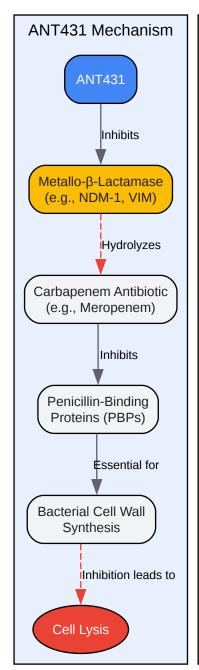


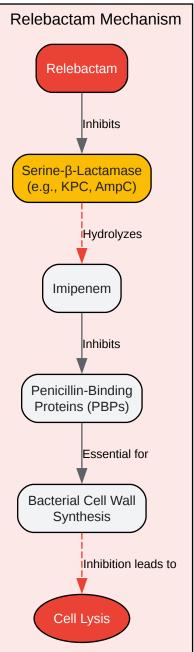
Indication	Comparator	Primary Endpoint	Imipenem/Cila statin/Relebact am Outcome	Comparator Outcome
HABP/VABP (RESTORE-IMI 2)	Piperacillin/Tazo bactam	Day 28 All-Cause Mortality	15.9% (42/264) [4]	21.3% (57/267) [4]
Complicated UTI (Phase 2)	Imipenem/Cilasta tin	Favorable Microbiological Response	95.5% (250 mg relebactam)[5]	98.7%[5]

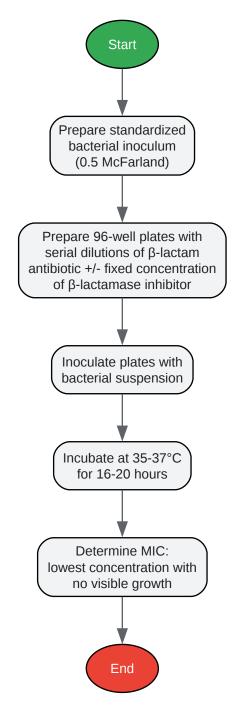
Mechanisms of Action

The distinct mechanisms of action of **ANT431** and relebactam dictate their different antibacterial spectra.

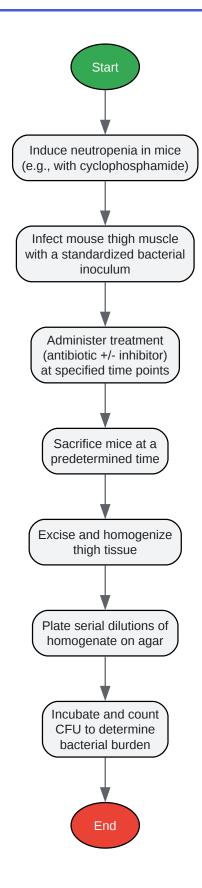












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